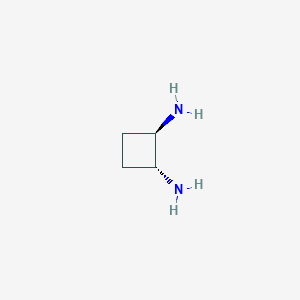

trans-Cyclobutane-1,2-diamine

Description

Historical Context and Evolution of Interest in Vicinal Diamine Chemistry

Vicinal diamines, or 1,2-diamines, are organic compounds containing two amino groups attached to adjacent carbon atoms. This structural motif is a privileged element found in numerous natural products, pharmaceuticals, and agrochemicals. acs.orgnih.gov The chemistry of vicinal diamines has been a topic of significant interest for decades, largely due to their versatile applications in organic synthesis. researchgate.netnih.gov

Historically, the interest in vicinal diamines was driven by their presence in biologically active molecules and their utility as precursors for heterocyclic compounds. nih.govclemson.edu A major evolution in the field came with the rise of asymmetric catalysis. Chiral, enantiomerically pure vicinal diamines have proven to be exceptionally effective as ligands for metal catalysts, enabling the stereoselective synthesis of a vast array of chemical compounds. sigmaaldrich.comacs.org This utility spurred the development of numerous synthetic methods to prepare these diamines with high stereochemical control. acs.org

Compounds like trans-cyclohexane-1,2-diamine became benchmark ligands in this context. However, the exploration of smaller, more constrained systems like trans-cyclobutane-1,2-diamine was initially hampered by synthetic challenges, often resulting in low yields. researchgate.netuab.cat The recent development of more efficient and stereocontrolled synthetic routes has reinvigorated interest in this and other cyclobutane-derived diamines. researchgate.netacs.org Researchers are now increasingly exploring how the unique conformational constraints of the cyclobutane (B1203170) ring can be used to fine-tune the properties of catalysts, molecular receptors, and advanced materials. uab.catresearchgate.net

Table 1: Comparison of Common Cyclic Vicinal Diamines

| Diamine | Ring Size | Key Features | Common Applications |

|---|---|---|---|

| This compound | 4 | Highly constrained, puckered ring; rigid stereochemistry. nih.govslideshare.net | Chiral ligands, building blocks for advanced materials. uab.catresearchgate.net |

| trans-Cyclopentane-1,2-diamine | 5 | More flexible than cyclobutane; exists in envelope/twist forms. dalalinstitute.com | Chiral ligands, receptors, biologically active compounds. researchgate.net |

| trans-Cyclohexane-1,2-diamine | 6 | Conformationally well-defined (chair); widely used. | Benchmark chiral ligand in asymmetric catalysis. researchgate.net |

Conformational Features and Stereochemical Significance of the Cyclobutane Moiety

The chemical behavior and utility of this compound are intrinsically linked to the unique structural characteristics of the cyclobutane ring. Unlike the planar representation often used in 2D drawings, the cyclobutane molecule is not flat. To alleviate the torsional strain that would result from all eight C-H bonds being fully eclipsed in a planar structure, the ring puckers into a "butterfly" conformation. dalalinstitute.comlibretexts.org

This puckering slightly decreases the internal C-C-C bond angles to about 88°, a deviation from the 90° angles of a perfect square. nih.govlibretexts.org While this increases the angle strain, the energy gained from reducing the torsional strain makes the puckered conformation the most stable state. nih.govlibretexts.org The barrier to inversion between the two equivalent puckered conformations is very low, approximately 1.45 kcal/mol. slideshare.net This inherent conformational restriction is a defining feature of the cyclobutane scaffold. nih.govresearchgate.net When substituents are introduced, as in this compound, they occupy specific pseudo-axial and pseudo-equatorial positions on this puckered ring, fixing their relative spatial orientation.

The stereochemical significance of this is profound. In the trans isomer, the two amino groups are locked on opposite faces of the ring. This rigid and predictable three-dimensional arrangement is highly advantageous in fields like asymmetric catalysis and supramolecular chemistry. uab.catresearchgate.net The fixed distance and orientation of the amino groups, which serve as coordination sites, allow for the precise design of chiral environments around a metal center, influencing the stereochemical outcome of a reaction. researchgate.net This structural rigidity, stemming directly from the puckered nature of the cyclobutane ring, distinguishes it from more flexible acyclic or larger ring diamines and is a key driver of its growing application in specialized chemical research. nih.govresearchgate.net

Table 2: Strain and Structural Data for Cycloalkanes

| Cycloalkane | Ring Size | Bond Angle (°) | Total Ring Strain (kcal/mol) | Conformation |

|---|---|---|---|---|

| Cyclopropane | 3 | 60 | 27.5 | Planar libretexts.org |

| Cyclobutane | 4 | ~88 | 26.3 | Puckered / Butterfly slideshare.netlibretexts.org |

| Cyclopentane | 5 | ~105 | 6.5 | Envelope / Half-Chair dalalinstitute.com |

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-cyclobutane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-3-1-2-4(3)6/h3-4H,1-2,5-6H2/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCQWQAYVBRQQC-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trans Cyclobutane 1,2 Diamine

Classical and Established Synthetic Routes

Traditional syntheses often rely on the degradation of readily available precursors like cyclobutane-1,2-dicarboxylic acids. These methods involve key name reactions that transform carboxylic acid functionalities into amines.

A primary route to cyclobutane (B1203170) diamines involves the chemical degradation of the corresponding cis- and trans-1,2-cyclobutanedicarboxylic acids. acs.org This approach leverages well-established rearrangement reactions that facilitate the conversion of a carboxyl group into an amino group.

The Schmidt reaction is a versatile method for converting carboxylic acids into amines using hydrazoic acid (HN₃) under acidic conditions. wikipedia.orgorganic-chemistry.org The reaction proceeds via an acyl azide intermediate, which then rearranges with the loss of nitrogen gas (N₂) to form an isocyanate. organic-chemistry.org Subsequent hydrolysis of the isocyanate yields a carbamic acid, which decarboxylates to furnish the primary amine. wikipedia.orgbyjus.com

The general mechanism for a carboxylic acid is as follows:

Protonation of the carboxylic acid and subsequent loss of water to form an acylium ion. byjus.com

Reaction of the acylium ion with hydrazoic acid to form a protonated azido ketone. byjus.com

Rearrangement with migration of an alkyl group and expulsion of nitrogen gas to form a protonated isocyanate. byjus.com

Attack by water to form a carbamate. byjus.com

Deprotonation and loss of carbon dioxide to yield the amine. byjus.com

When applied to trans-cyclobutane-1,2-dicarboxylic acid, this reaction provides a direct pathway to trans-cyclobutane-1,2-diamine.

The Curtius rearrangement is another powerful tool for converting carboxylic acids to primary amines. rsc.org This reaction involves the thermal decomposition of an acyl azide to an isocyanate, with nitrogen gas as a byproduct. wikipedia.org The acyl azide is typically prepared from a carboxylic acid derivative, such as an acyl chloride, and an azide salt (e.g., sodium azide). organic-chemistry.org The resulting isocyanate can be trapped by various nucleophiles; for instance, reaction with water leads to the formation of the corresponding amine after hydrolysis and decarboxylation. wikipedia.orgnih.gov

A key advantage of the Curtius rearrangement is that the migration of the R-group occurs with complete retention of its stereochemistry. wikipedia.orgscispace.com This characteristic is crucial for synthesizing stereochemically pure diamines from chiral dicarboxylic acids. The reaction is known for its versatility and tolerance of a wide range of functional groups. scispace.com

Table 1: Comparison of Schmidt and Curtius Rearrangements

| Feature | Schmidt Rearrangement | Curtius Rearrangement |

|---|---|---|

| Starting Material | Carboxylic Acid | Carboxylic Acid (via acyl azide) |

| Key Reagent | Hydrazoic Acid (HN₃) | Acyl Azide (often from NaN₃) |

| Intermediate | Protonated Azido Ketone | Acyl Azide, Isocyanate |

| Conditions | Acidic | Neutral (thermal decomposition) |

| Stereochemistry | Retention | Complete Retention |

The Hofmann rearrangement converts a primary carboxamide into a primary amine with one fewer carbon atom. The classic reaction uses sodium hydroxide and bromine. researchgate.net The reaction proceeds through the formation of an N-bromoamide intermediate, which is deprotonated and rearranges to an isocyanate. Subsequent hydrolysis yields the amine. researchgate.net To apply this method to a dicarboxylic acid, the acid must first be converted to the corresponding primary diamide. Variations of this reaction utilize different reagents, such as 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) or hypervalent iodine compounds, to effect the transformation under potentially milder conditions. researchgate.net

An alternative and more modern approach to cyclobutane synthesis involves the ring contraction of readily accessible pyrrolidine derivatives. chemistryviews.org This method provides a stereospecific route to multisubstituted cyclobutanes. nih.gov The reaction is mediated by iodonitrene chemistry, where an in situ generated iodonitrene species reacts with the pyrrolidine. chemistryviews.org

The proposed mechanism involves several key steps: nih.govacs.org

Electrophilic amination of the pyrrolidine by the iodonitrene species to form a reactive 1,1-diazene intermediate.

The 1,1-diazene undergoes nitrogen extrusion to generate a 1,4-biradical species.

This biradical rapidly undergoes intramolecular cyclization through C-C bond formation to yield the cyclobutane product.

This pathway proceeds with a high degree of stereoretention, meaning the stereochemical information from the starting pyrrolidine is transferred to the cyclobutane product. acs.orgnih.gov For example, a trans-substituted pyrrolidine can be transformed into a trans-substituted cyclobutane with excellent diastereocontrol. acs.org

Degradation of Cyclobutane-1,2-dicarboxylic Acids to Diamines

Modern and Stereoselective Synthesis Approaches

Contemporary synthetic efforts focus on methods that provide high levels of stereocontrol, which is essential for applications in pharmaceuticals and asymmetric catalysis.

A significant advancement in this area is the enantio- and diastereocontrolled synthesis of all four stereoisomers of orthogonally protected cyclobutane-1,2-diamine. nih.govresearchgate.net This strategy begins from a common chiral half-ester precursor. Through stereodivergent synthetic routes, each of the four possible stereoisomers can be prepared selectively. The use of orthogonal protecting groups (e.g., Boc and Cbz) on the amino functionalities allows for the chemoselective manipulation of each amino group independently in subsequent reactions, adding a layer of synthetic versatility. nih.gov

The ring contraction of pyrrolidines, as described previously, also represents a modern and stereoselective approach. ntu.ac.uk The stereospecificity of the reaction, which proceeds via a 1,4-biradical intermediate, allows for the synthesis of enantiopure cyclobutane derivatives from optically pure pyrrolidines, preserving the chirality of the starting material. acs.org This method has been successfully applied to the synthesis of natural products containing the cyclobutane motif. chemistryviews.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| cis-Cyclobutane-1,2-dicarboxylic Acid |

| trans-Cyclobutane-1,2-dicarboxylic Acid |

| Hydrazoic acid |

| Acyl azide |

| Isocyanate |

| Carbamic acid |

| Acylium ion |

| Sodium azide |

| 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) |

| Pyrrolidine |

| Iodonitrene |

Borane-Induced Reductive Ring-Expansion Strategies

While various ring-expansion methods exist in organic synthesis, the use of borane-induced reductive ring-expansion strategies for the direct synthesis of this compound is not extensively documented in scientific literature. This specific transformation remains a less common approach for obtaining this particular scaffold.

Photocycloaddition Reactions for trans-Cyclobutane Scaffold Formation

A prominent method for constructing the cyclobutane ring is through [2+2] photocycloaddition reactions. nih.govnih.gov This approach typically involves the dimerization of an alkene under photochemical conditions to form a cyclobutane derivative. For the synthesis of this compound, a common pathway begins with a precursor like cis- or trans-1,2-cyclobutanedicarboxylic acid. These diacids can then be converted into the corresponding diamine through classical rearrangement reactions.

| Step | Reaction | Description |

| 1 | [2+2] Photocycloaddition | An appropriate alkene is irradiated with UV light to induce a cycloaddition, forming a cyclobutane-1,2-dicarboxylic acid derivative. The stereochemistry of the product can often be controlled by the reaction conditions. |

| 2 | Rearrangement Reaction | The resulting dicarboxylic acid is subjected to a rearrangement reaction such as the Schmidt, Hofmann, or Curtius rearrangement to convert the carboxylic acid functional groups into amine groups, yielding the target diamine. acs.org |

This multi-step process provides a reliable, albeit indirect, route to the this compound core. The choice of rearrangement is critical for achieving good yields and purity.

Modular Syntheses of Cyclic trans-Diamine Derivatives

Modern synthetic chemistry increasingly relies on modular approaches that allow for the construction of diverse molecular architectures from simple starting materials in a few steps. rsc.orgscispace.com For cyclic diamines, three-component domino reactions have been developed that involve the reaction of amines, aldehydes, and nitroalkenes. rsc.orgscispace.com These reactions can proceed through a sequence of condensation, tautomerization, conjugate addition, and nitro-Mannich cyclization to form substituted nitrocyclohexenyl amines. scispace.com Subsequent reduction of the nitro group provides access to the desired trans-diamine derivatives. rsc.orgscispace.com While often applied to the synthesis of six-membered rings, the principles of this modular strategy could potentially be adapted for the construction of cyclobutane-containing diamines.

Enantioselective Synthesis and Resolution Techniques

As this compound is a chiral molecule, the preparation of its enantiomerically pure forms is crucial for its application in asymmetric catalysis and as a chiral building block for pharmaceuticals. The primary methods for obtaining single enantiomers are classical resolution of a racemic mixture and chemoenzymatic protocols.

Diastereomeric Salt Formation with Chiral Acids

A well-established and effective method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. datapdf.com This technique exploits the different physical properties, particularly solubility, of the resulting diastereomers. chegg.com For cyclic diamines like the closely related trans-cyclohexane-1,2-diamine, enantiomerically pure tartaric acid is a commonly used resolving agent. datapdf.comchegg.com

The resolution process is outlined in the table below.

| Step | Procedure | Principle |

| 1 | Salt Formation | The racemic diamine is treated with one enantiomer of a chiral acid (e.g., L-(+)-tartaric acid) in a suitable solvent, often hot water. datapdf.com This reaction forms a mixture of two diastereomeric salts. |

| 2 | Crystallization | The solution is cooled, causing the less soluble diastereomeric salt to preferentially crystallize out of the solution. datapdf.comchegg.com |

| 3 | Separation | The crystallized salt is isolated by filtration. A single recrystallization can often increase the diastereomeric excess to greater than 99%. datapdf.com |

| 4 | Liberation of Amine | The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free, enantiomerically pure diamine. |

This classical method remains a practical and scalable approach for obtaining enantiopure cyclic diamines.

Chemoenzymatic Resolution Protocols

Chemoenzymatic methods offer a powerful alternative for chiral resolution, utilizing the high selectivity of enzymes. Kinetic resolution, often employing lipases, is a common strategy. rsc.org In this process, an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.

For example, the lipase from Candida antarctica can catalyze the selective monoaminolysis of dimethyl malonate by (±)-trans-cyclohexane-1,2-diamine, allowing for the separation of the enantiomers. rsc.org Similarly, enzymatic resolution of cis- and trans-cyclopentane-1,2-diamine derivatives has been successfully demonstrated. google.comnih.gov The unreacted amine enantiomer and the newly formed amide product can then be separated by standard chemical techniques.

| Enzyme | Acyl Donor | Substrate Class |

| Candida antarctica Lipase B | Isopropenyl acetate | (Hetero)biaryl alcohols |

| Candida antarctica Lipase B | Dimethyl malonate | (±)-trans-cyclohexane-1,2-diamine rsc.org |

| Lipases | Various acyl donors | (±)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines nih.gov |

This method provides access to both enantiomers of the target compound, one as the free amine and the other as its acylated derivative, which can be subsequently hydrolyzed.

Preparation of Enantiomerically Pure Forms

Enantiomerically pure forms of this compound are accessible through the successful application of the resolution techniques described above.

Following diastereomeric salt formation and crystallization, the desired enantiomer is obtained by treating the isolated salt with a strong base to liberate the free diamine. datapdf.com In chemoenzymatic resolutions, the enantiomerically enriched unreacted amine is separated from its derivatized counterpart (e.g., an amide). If desired, the derivatized enantiomer can be chemically treated to regenerate the free amine, thus providing access to both pure enantiomers of the starting material. The choice between classical resolution and enzymatic methods often depends on factors such as scale, cost, and the availability of the required chiral agents or enzymes.

Protection Group Strategies for this compound Synthesis

In the multi-step synthesis of complex molecules containing the this compound moiety, the strategic use of protecting groups for the amino functionalities is of paramount importance. Protecting groups serve to temporarily mask the reactivity of the amino groups, preventing them from undergoing undesired side reactions during subsequent synthetic transformations. jocpr.com The selection of an appropriate protecting group is dictated by its stability under a range of reaction conditions and the ease and selectivity of its removal. For a diamine like this compound, orthogonal protection strategies are particularly valuable, as they permit the selective deprotection and functionalization of one amino group in the presence of the other. nih.gov

Commonly employed protecting groups for amines include the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups. The introduction and removal of these groups are well-established procedures in organic synthesis.

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. It is stable to a wide range of non-acidic conditions and is readily cleaved with strong acids such as trifluoroacetic acid (TFA). jk-sci.comorganic-chemistry.org

The Cbz group is installed using benzyl chloroformate (Cbz-Cl) under basic conditions. A key advantage of the Cbz group is its stability to both acidic and basic conditions, while being susceptible to removal by catalytic hydrogenation, which is a mild and selective deprotection method. ijacskros.comorganic-chemistry.org

The Fmoc group is introduced using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or related reagents. It is notably labile to basic conditions, typically being removed with a solution of piperidine in an organic solvent, while remaining stable to acidic and hydrogenolytic conditions. This base-lability makes it orthogonal to both the Boc and Cbz protecting groups. iris-biotech.deresearchgate.net

The following interactive data table summarizes the conditions for the protection of this compound with these common protecting groups and the subsequent deprotection conditions.

| Protecting Group | Protection Reagent & Conditions | Deprotection Reagent & Conditions | Orthogonality |

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Tetrahydrofuran (THF), Room Temperature | Trifluoroacetic acid (TFA), Dichloromethane (DCM), Room Temperature | Stable to base and hydrogenolysis. Cleaved by acid. |

| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl), Sodium Bicarbonate (NaHCO₃), Dioxane/Water, 0 °C to Room Temperature | H₂, Palladium on Carbon (Pd/C), Methanol (MeOH), Room Temperature | Stable to acid and base. Cleaved by hydrogenolysis. |

| Fmoc (9-fluorenylmethoxycarbonyl) | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), Sodium Bicarbonate (NaHCO₃), Dioxane/Water, 0 °C to Room Temperature | 20% Piperidine in Dimethylformamide (DMF), Room Temperature | Stable to acid and hydrogenolysis. Cleaved by base. |

Applications of Trans Cyclobutane 1,2 Diamine in Catalysis and Coordination Chemistry

As Chiral Ligands in Asymmetric Catalysis

trans-Cyclobutane-1,2-diamine serves as a crucial building block for the development of C2-symmetric chiral ligands utilized in asymmetric catalysis. Its rigid four-membered ring structure provides a well-defined stereochemical environment that can be exploited to induce high levels of enantioselectivity in various chemical transformations. The unique conformational properties of the cyclobutane (B1203170) ring, particularly the N-C-C-N dihedral angle, are considered a key factor in influencing the catalytic activity and selectivity of the resulting metal complexes. k-state.edu

Design and Synthesis of this compound-Derived Ligands

The synthesis of chiral ligands from this compound involves its condensation with various molecules to create multidentate ligands capable of coordinating with metal centers. The diamine itself can be synthesized from adipic acid through a multi-step process that includes ring-closure, hydrolysis, and resolution to obtain the pure trans-isomer. k-state.edu

Salen-type ligands are a prominent class of ligands derived from this compound. The synthesis involves the condensation of a resolved tartrate salt of (1R,2R)-cyclobutyldiamine with various salicylaldehydes. k-state.edu Researchers have explored using salicylaldehydes with extended aromatic systems, such as phenanthryl or benz[a]anthryl sidearms, to promote the formation of helical coordination complexes upon metallation with salts of zinc, iron, or manganese. k-state.edu

The rationale for using the smaller cyclobutane ring, as opposed to the more common cyclohexane ring, is to increase the N-C-C-N dihedral angle. It is theorized that altering this angle can create a more favorable ligand conformation, potentially leading to catalysts with higher enantioselectivity, particularly in reactions like the epoxidation of alkenes. k-state.edu

Beyond Salen-type structures, this compound has been incorporated into other chiral ligand frameworks.

Bis(pyridine-imine) Ligands: These neutral ligands have been synthesized from (1R,2R)-cyclobutyldiamine and quinolylaldehydes. The synthesis can be conducted using solvent-assisted grinding methods. These ligands, when combined in-situ with nickel metal salts, have demonstrated catalytic activity in asymmetric Diels-Alder reactions. k-state.edu

Bisphosphine Ligands: Another important class is chiral bisphosphine ligands, such as trans-bis-1,2-(diphenylphosphino)cyclobutane. These ligands are synthesized and resolved to be used in asymmetric hydrogenation reactions. amanote.com

| Ligand Type | Precursors | Target Application |

| Salen-Type | (1R,2R)-cyclobutyldiamine, Salicylaldehydes | Asymmetric Epoxidation |

| Bis(pyridine-imine) | (1R,2R)-cyclobutyldiamine, Quinolylaldehydes | Asymmetric Diels-Alder |

| Bisphosphine | This compound derivative | Asymmetric Hydrogenation |

Catalytic Asymmetric Reactions

Ligands derived from this compound are primarily employed in metal-catalyzed asymmetric reactions where the transfer of chirality from the ligand to the product is critical.

Manganese-Salen complexes derived from chiral diamines are well-regarded for their ability to catalyze the enantioselective epoxidation of unfunctionalized olefins, a reaction known as the Jacobsen epoxidation. wikipedia.orgnih.gov The development of Salen ligands from this compound is driven by the hypothesis that its unique stereochemistry could enhance enantioselectivity in such epoxidation reactions. k-state.edu The more rigid and defined conformation of the cyclobutane-based Salen complex is expected to create a more effective chiral environment around the metal center, leading to improved facial selectivity during the oxygen transfer to the alkene. k-state.edu

Chiral ligands derived from this compound are also effective in enantioselective reduction reactions, particularly in asymmetric hydrogenation. For example, rhodium complexes incorporating chiral bisphosphine ligands like trans-bis-1,2-(diphenylphosphino)cyclobutane have been utilized as catalysts for these reactions. amanote.com Asymmetric hydrogenation is a fundamental process for producing enantiomerically pure compounds, and the rigidity of the cyclobutane backbone in the ligand plays a role in achieving high stereocontrol during the hydrogen delivery to the substrate. amanote.com

| Reaction Type | Ligand Framework | Metal |

| Asymmetric Epoxidation | Salen-Type | Manganese, Iron |

| Asymmetric Hydrogenation | Bisphosphine | Rhodium |

Formation and Characterization of Coordination Complexes

This compound serves as a versatile ligand in the formation of coordination complexes with a variety of transition metals. Its bidentate nature, coordinating through the nitrogen atoms of its amino groups, allows it to form stable chelate rings with metal centers. The characterization of these complexes involves a range of spectroscopic and analytical techniques to elucidate their structure and properties.

Transition Metal Complexes of this compound

The coordination chemistry of this compound has been explored with several transition metals, leading to the synthesis and characterization of novel complexes with potential applications in various catalytic and medicinal fields.

The reaction of this compound (L2) with two equivalents of K[PtCl3(dmso)] results in the formation of the uncharged dinuclear complex trans-[{PtCl2(dmso)}2(µ-L2)]. In this complex, the diamine acts as a flexible linker connecting two PtClnN4-n centers. Dinuclear platinum(II) complexes are of particular interest due to their potential to form different types of DNA adducts compared to the well-known anticancer drug cisplatin. The structural rigidity of the cyclobutane ring in this compound influences the spatial arrangement of the platinum centers, which can impact their biological activity.

Palladium(II) complexes containing diamine ligands, including those with cyclobutane backbones, have been studied to understand the kinetics and mechanisms of ligand substitution reactions. For instance, kinetic and mechanistic investigations on the displacement of the bidentate cyclobutane-1,1-dicarboxylate ligand from complexes like [Pd(en)(cbdca)] (where en = ethane-1,2-diamine) have shown that these reactions proceed through associative substitution mechanisms. rsc.org Although this study does not directly involve this compound, the findings on related cyclobutane-containing palladium(II) complexes provide valuable insights into the expected reactivity and kinetic behavior of its analogues. The steric and electronic properties of the diamine ligand play a crucial role in determining the rates of these substitution reactions.

While the coordination chemistry of this compound with platinum and palladium has been more extensively studied, research has also extended to other transition metals like chromium and manganese. For example, salen complexes of chromium and manganese have been synthesized using related diamine ligands such as trans-cyclopentane-1,2-diamine. researchgate.net The synthesis of chromium(III) and manganese(II) complexes with other polydentate ligands has been well-documented, providing a basis for exploring the coordination behavior of this compound with these metals. rsc.orgmdpi.com The resulting complexes are expected to exhibit interesting magnetic and electronic properties, influenced by the d-electron configuration of the metal ion and the specific geometry imposed by the diamine ligand.

Structural Analysis of Metal-trans-Cyclobutane-1,2-diamine Complexes

The precise three-dimensional arrangement of atoms in metal-trans-cyclobutane-1,2-diamine complexes is crucial for understanding their properties and reactivity. X-ray crystallography is a primary tool for this structural elucidation.

Spectroscopic Characterization Techniques

The characterization of coordination complexes involving this compound as a ligand is crucial for understanding their structure, bonding, and catalytic activity. A suite of spectroscopic techniques is employed for this purpose, each providing unique insights into the molecular framework. Due to the structural similarities and analogous coordination behavior, data from the well-studied trans-1,2-cyclohexanediamine complexes are often used as a benchmark for interpreting the spectra of this compound complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the ligand's structure and its coordination to a metal center. Upon complexation, the chemical shifts of the protons and carbons on the cyclobutane ring are affected. The protons attached to the amine groups (N-H) often show a significant downfield shift and may broaden upon coordination due to changes in the electronic environment and exchange dynamics. The methine protons (C-H) adjacent to the nitrogen atoms are also sensitive to coordination, and their chemical shift provides information about the conformation of the five-membered chelate ring formed between the diamine and the metal.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for observing the vibrations of the amine groups. The N-H stretching frequencies, typically found in the 3300-3500 cm⁻¹ region for the free ligand, shift to lower wavenumbers upon coordination to a metal center. This shift is indicative of the donation of electron density from the nitrogen lone pairs to the metal, which weakens the N-H bonds. The magnitude of this shift can provide qualitative information about the strength of the metal-nitrogen bond. Furthermore, the appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the metal-nitrogen (M-N) stretching vibrations, directly confirming the formation of the coordination bond.

UV-Visible (UV-Vis) Spectroscopy: For complexes involving transition metals with d-electrons, UV-Vis spectroscopy is used to study the electronic transitions. The spectra can reveal ligand-to-metal charge transfer (LMCT) bands and d-d transitions. The energy and intensity of these absorptions are dependent on the geometry of the complex and the nature of the metal ion, providing insights into the coordination environment (e.g., octahedral, square planar).

Spectroscopic Characterization of diamine-Metal Complexes| Technique | Typical Observation upon Coordination | Information Obtained |

|---|---|---|

| NMR Spectroscopy | Downfield shift of N-H and adjacent C-H proton signals. | Confirmation of ligand coordination; conformational information of the chelate ring. |

| IR Spectroscopy | Shift of N-H stretching bands to lower frequency (e.g., ~3250 cm⁻¹); appearance of M-N stretching bands (e.g., 400-600 cm⁻¹). | Evidence of N-coordination; estimation of M-N bond strength. |

| UV-Vis Spectroscopy | Appearance of d-d transition and/or charge-transfer bands. | Information on the electronic structure and coordination geometry of the metal center. |

| X-ray Crystallography | Determined bond lengths (e.g., M-N ~2.0-2.2 Å) and angles. | Precise 3D structure, coordination number, geometry, and ring conformation. |

Role as Chiral Auxiliaries in Organic Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. researchgate.net The C₂-symmetric nature of chiral trans-1,2-diamines makes them excellent candidates for this role, as they can create a well-defined chiral environment around a reactive center, effectively directing the approach of reagents to one of two diastereotopic faces.

The general strategy involves attaching the this compound moiety to a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the desired enantiomerically enriched product. While its higher homologue, trans-1,2-cyclohexanediamine, is one of the most widely used backbones for chiral auxiliaries and ligands, specific applications of this compound as a detachable chiral auxiliary are less commonly documented in peer-reviewed literature. However, the principles of its application are analogous to other C₂-symmetric diamines. It would typically be used in reactions such as the diastereoselective alkylation of enolates derived from diamides or in asymmetric Diels-Alder reactions where the diamine forms part of a chiral dienophile.

Despite the clear potential for this compound to serve as a chiral auxiliary, a review of the available scientific literature does not yield specific, reproducible examples of its application in stereoselective reactions with detailed results (e.g., diastereomeric excess, yields). Therefore, a data table of its specific applications cannot be compiled at this time. Its use in the synthesis of chiral ligands for catalysis, where it is a permanent part of the catalytic system rather than a removable auxiliary, is a more explored area of its application.

Advanced Research Areas and Future Directions

Supramolecular Chemistry and Self-Assembly of trans-Cyclobutane-1,2-diamine Derivatives

The unique conformational constraints imposed by the trans-cyclobutane ring make its diamine derivatives valuable building blocks in supramolecular chemistry. These derivatives are capable of forming highly ordered structures through non-covalent interactions, leading to materials with novel properties.

Researchers have successfully incorporated this compound into peptide structures to create β-dipeptides that exhibit remarkable self-assembly properties. For instance, a chiral synthetic β-dipeptide containing two trans-cyclobutane residues has been shown to form organogels. uab.catnih.gov Experimental evidence from spectroscopy, microscopy, and X-ray diffraction has confirmed the formation of nanoscale helical aggregates from these peptides. uab.catnih.gov

The self-assembly process involves a conformational change in the dipeptide molecules from their preferred state in solution to form ordered aggregates. nih.gov This highlights the crucial role of the cyclobutane (B1203170) scaffold in directing the formation of these higher-order structures. The chirality and the cis/trans relative configuration of the cyclobutane ring also play a critical role in determining the morphology and characteristics of the resulting aggregates. researchgate.net Furthermore, cyclobutane-based conformationally constrained amino acids have been designed for use in peptide stapling, a technique to reinforce peptide secondary structures like α-helices for therapeutic applications. nih.gov

Computational studies have provided significant insights into the non-covalent interactions that drive the self-assembly of trans-cyclobutane-containing peptides. nih.gov Modeling of the self-assembly process has suggested a head-to-head molecular arrangement for a dipeptide with two trans-cyclobutane residues, leading to helical structures composed of hydrogen-bonded single chains. uab.catnih.gov These chains then interact in an antiparallel fashion to form bundles. uab.catnih.gov The geometric parameters of these computationally modeled bundles are in good agreement with experimental data from wide-angle X-ray diffraction of the solid-state aggregates. uab.catnih.gov

High-resolution NMR spectroscopy has been employed to study the dynamics of the gelation process in solution, allowing for the determination of the sol-gel transition temperature. uab.catnih.gov These NMR studies also provide information about the conformational changes that occur during the sol-gel transition and suggest different packing arrangements for dipeptides with different cyclobutane stereochemistries. uab.catnih.gov

Computational Chemistry and Mechanistic Studies

Computational chemistry has become an indispensable tool for understanding the behavior of molecules containing the this compound core. These methods provide a molecular-level understanding of reaction mechanisms, conformational preferences, and electronic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. For example, DFT calculations have been employed to unveil the mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines. nih.gov These calculations have shown that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate to form an open-shell singlet 1,4-biradical, which then collapses to the cyclobutane product without an energy barrier. nih.gov

DFT has also been used to study base-catalyzed reactions of related cyclic 1,2-diones, such as cyclobutane-1,2-dione. beilstein-journals.org These studies have calculated the Gibbs free energies of activation for different reaction pathways, successfully predicting the experimentally observed ring-contraction product. beilstein-journals.org The inclusion of empirical dispersion corrections in these DFT calculations can further refine the accuracy of the computed relative energies. beilstein-journals.org

| Reaction Studied | Computational Method | Key Finding |

| Cyclobutane formation from pyrrolidine | (U)M06-2X-D3/6-311G(d,p) | The rate-determining step is the formation of a 1,4-biradical intermediate with an activation energy of 17.7 kcal/mol. nih.gov |

| Base-catalyzed reaction of cyclobutane-1,2-dione | M06-2X/6-31+G(d,p) | The benzilic acid rearrangement pathway has a low activation barrier (ΔG‡ = 6.9 to 14.3 kcal mol−1), making it the most feasible reaction route. beilstein-journals.org |

The conformational preferences of cyclobutane derivatives have been extensively studied using a combination of experimental techniques like X-ray diffraction and NMR spectroscopy, alongside computational methods such as DFT calculations and molecular dynamics (MD) simulations. nih.gov These studies have revealed that substituents on the cyclobutane ring can modulate the conformational preference of the ring-puckering. nih.gov

Quantum chemical studies are vital for understanding the nature of bonding and electronic interactions between metal ions and ligands. DFT calculations at levels such as B3LYP/6–311++G(d,p) are used to determine key parameters of metal complexes. researchgate.net These calculations can elucidate the geometry of metal complexes and provide insights into their electronic structure. researchgate.net

For example, in studies of novel mixed-ligand complexes, FT-IR data confirmed bidentate coordination, while magnetic moments and electronic spectra supported specific geometries, such as octahedral for Fe(II) and Cu(II) complexes. researchgate.net Quantum chemical calculations complement these experimental findings by providing a detailed picture of the metal-ligand bonding and helping to explain the observed properties. researchgate.net The Gauss View molecule imaging program is often used to visualize the input data files and to determine the HOMO–LUMO energies of these complexes. researchgate.net

| Parameter | Method | Application |

| Molecular Geometry | DFT (e.g., B3LYP/6–311++G(d,p)) | Optimization of the structure of metal-ligand complexes. researchgate.net |

| Electronic Structure | DFT | Calculation of HOMO-LUMO energies to understand electronic transitions. researchgate.net |

| Spectroscopic Properties | Comparison of calculated and experimental data | Validation of the proposed structures and bonding models. researchgate.net |

Applications in Advanced Materials and Polymer Chemistry

The incorporation of strained cycloaliphatic rings into polymer backbones is a recognized strategy for imparting unique thermal and mechanical properties. The cyclobutane core, in particular, offers a blend of rigidity and processability that is distinct from both flexible linear aliphatic chains and highly rigid aromatic structures. und.edu

Research into cyclobutane-containing polymers has demonstrated their potential as alternatives to petroleum-based plastics, with building blocks like cyclobutane dicarboxylic acids (CBDAs) being prepared from bio-based materials through clean [2+2] photocycloaddition reactions. und.edu These diacids are chemical precursors to diamines and serve as a proof-of-concept for creating more sustainable polymers, such as polyamides and polyesters. und.edu

While direct examples of large-scale polymerization of this compound are still emerging, the use of related isomers is illustrative. For instance, trans-1,3-cyclobutane diamine has been successfully synthesized and used to produce novel polyamides. und.edu Furthermore, the broader class of cycloaliphatic monomers is crucial in high-performance materials. Cycloaliphatic dianhydrides, such as 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA), are polymerized with cycloaliphatic diamines to create wholly cycloaliphatic polyimides. researchgate.net These advanced polymers are sought after in the microelectronics industry for their desirable properties, including low dielectric constants and controlled coefficients of thermal expansion. researchgate.net The defined stereochemistry of this compound makes it a promising candidate monomer for creating next-generation polyamides and polyimides with highly ordered structures and predictable material properties.

| Polymer Class | Related Cyclobutane Monomer | Key Property/Application |

|---|---|---|

| Polyamides | trans-1,3-Cyclobutane diamine | Creation of novel polyamide structures. und.edu |

| Polyesters / Polyamides | Cyclobutane dicarboxylic acids (CBDAs) | Bio-based alternatives to petroleum-derived polymers. und.edu |

| Polyimides | 1,2,3,4-Cyclobutanetetracarboxylic dianhydride (CBDA) | Low dielectric constant and low coefficient of thermal expansion for microelectronics. researchgate.net |

Contributions to Drug Design and Medicinal Chemistry Scaffolds

In the field of medicinal chemistry, there is a continuous effort to "escape from flatland," moving away from planar, aromatic molecules toward more three-dimensional structures. The cyclobutane ring is an increasingly important motif in this endeavor. nih.gov Its utility stems from its unique, puckered three-dimensional structure and its relative chemical inertness. nih.gov As a scaffold, it offers medicinal chemists a tool to improve a drug candidate's potency, selectivity, and pharmacokinetic properties. pharmablock.com Cyclobutane diamines, including the trans-1,2-isomer, are considered highly promising as sterically constrained building blocks for drug discovery. acs.org

Unlike larger, more flexible cycloalkanes, the cyclobutane ring possesses significant ring strain, forcing it to adopt a rigid, puckered conformation. pharmablock.com This inherent rigidity is a key advantage in drug design. By incorporating a cyclobutane scaffold, chemists can lock a portion of a molecule into a specific, predictable conformation. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to higher binding affinity and potency.

The trans configuration of the 1,2-diamine derivative places the two amine functional groups in well-defined spatial vectors. This allows for precise positioning of pharmacophoric elements—the essential features of a molecule that interact with a biological target. This precise directionality is critical for optimizing interactions like hydrogen bonds. nih.gov An excellent illustration of this principle was observed in the development of Janus kinase 1 (JAK1) inhibitors. Researchers found that a cis-1,3-cyclobutane diamine linker optimally positioned a sulfonamide group for crucial hydrogen bonding within the enzyme's active site. nih.gov The corresponding trans-isomer was noted to be less effective, underscoring the critical importance of the specific stereochemical and conformational arrangement imparted by the cyclobutane diamine core. nih.gov

The strategic use of cyclobutane diamines as linkers and scaffolds is evident in the development of selective enzyme inhibitors. The defined geometry of these rings allows for the optimization of binding interactions while exploring the chemical space around a core pharmacophore.

One of the most well-documented examples is the selective JAK1 inhibitor PF-04965842, which evolved from the structure of tofacitinib. In this case, a cis-1,3-cyclobutane diamine was employed as a linker, demonstrating that the cyclobutane motif could confer both high potency and excellent selectivity among the JAK family of enzymes. nih.gov This work highlights the potential of cyclobutane diamine isomers, including this compound, to serve as privileged structural motifs in modern drug candidates.

| Candidate Molecule Example | Cyclobutane Motif | Biological Target | Therapeutic Area |

|---|---|---|---|

| PF-04965842 | cis-1,3-Cyclobutane diamine linker | Janus kinase 1 (JAK1) | Autoimmune Diseases |

Note: The example shown utilizes a related isomer, illustrating the principle and potential of cyclobutane diamines in drug design. nih.gov

Beyond its use as a simple linker, the this compound scaffold is a starting point for the synthesis of novel, biologically active molecules. The two primary amine groups serve as versatile handles for chemical modification, allowing for the construction of diverse molecular architectures.

Chiral diamines are foundational building blocks in chemistry, famously used in synthesizing ligands for asymmetric catalysis and as molecular receptors. nih.gov By analogy, enantiomerically pure forms of this compound can be used to generate chiral derivatives that can interact stereoselectively with biological targets. Research has shown that 1,2-disubstituted cyclobutane scaffolds can be derived from β-amino acid precursors to create not only diamines but also amino alcohols. mdpi.com These intermediates have been further functionalized to produce cationic amphiphiles with long alkyl chains, creating surfactant and organogelator molecules with potential for various biomedical applications, including novel delivery systems or biomaterials. mdpi.com This demonstrates a clear pathway from the core diamine scaffold to complex, functional molecules with tailored biological activities.

Q & A

Basic: What are the most efficient synthetic routes for trans-cyclobutane-1,2-diamine, and how do reaction conditions influence stereochemical outcomes?

The synthesis of this compound typically involves catalytic hydrogenation of cyclobutene derivatives or ring-opening of strained intermediates. For example, cyclobutane dicarboxylic acid derivatives (e.g., trans-cyclobutane-1,2-dicarboxylic acid) are synthesized via reactions with cyclobutanol and maleic anhydride under mild conditions . However, for the diamine, stereochemical control requires chiral catalysts or enantioselective reagents to prevent racemization. Reaction parameters such as temperature, solvent polarity, and catalyst loading critically influence the trans/cis ratio. For instance, low temperatures favor trans-selectivity due to reduced molecular mobility, while polar solvents stabilize transition states .

Basic: How can researchers confirm the stereochemical purity of this compound using spectroscopic and chromatographic methods?

Stereochemical purity is validated through a combination of:

- NMR Spectroscopy : Vicinal coupling constants () in H NMR distinguish trans (larger values due to antiperiplanar H atoms) from cis isomers.

- Chiral HPLC : Enantiomeric excess (ee) is quantified using chiral stationary phases (e.g., cellulose-based columns) with UV detection.

- X-ray Crystallography : Absolute configuration is confirmed via single-crystal analysis, particularly for metal complexes (e.g., platinum(II) derivatives) .

Contradictions in data (e.g., unexpected coupling constants) may arise from conformational flexibility or impurities, necessitating orthogonal validation .

Advanced: What strategies mitigate racemization during the incorporation of this compound into chiral ligands or pharmaceuticals?

Racemization during ligand synthesis is minimized by:

- Low-Temperature Reactions : Reducing thermal energy limits bond rotation in intermediates.

- Protecting Groups : Temporarily masking amine functionalities (e.g., with Boc or Fmoc groups) stabilizes the trans configuration.

- Metal Coordination : Pre-organizing the diamine as a chelating agent (e.g., in palladium or platinum complexes) locks the stereochemistry .

For example, trans-cyclohexane-1,2-diamine derivatives show enhanced stability when complexed with Pt(II), a strategy adaptable to cyclobutane analogs .

Advanced: How does the ring strain in cyclobutane affect the coordination chemistry of this compound compared to larger cycloalkane diamines?

Cyclobutane’s high ring strain (≈110 kJ/mol) increases the reactivity of this compound in coordination chemistry. Compared to trans-cyclohexane-1,2-diamine:

- Enhanced Lewis Basicity : Strain increases electron density on nitrogen, improving metal-binding affinity.

- Constrained Geometry : The smaller ring enforces shorter N–N distances, favoring smaller metal ions (e.g., Cu(I) or Ni(II)) over larger ones (e.g., Pt(II)).

- Thermodynamic Instability : Strain may lead to ligand decomposition under harsh conditions, requiring milder synthetic protocols .

Advanced: How can conflicting thermodynamic data (e.g., ΔG, ΔH) from different studies on this compound derivatives be reconciled?

Discrepancies in thermodynamic parameters often arise from:

- Experimental Conditions : Variations in solvent, concentration, or temperature affect measured values. For example, entropy-driven reactions in nonpolar solvents may yield conflicting ΔG compared to polar media.

- Isomeric Contamination : Impurities in the diamine sample (e.g., residual cis isomers) skew results.

- Computational Assumptions : Differing DFT methods (e.g., B3LYP vs. M06-2X) may predict divergent ΔH values.

To resolve contradictions, researchers should:

Advanced: What role does this compound play in asymmetric catalysis, and how does its performance compare to established chiral diamines?

This compound serves as a chiral scaffold in asymmetric catalysis, particularly for:

- Hydrogenation Reactions : Its rigid structure induces enantioselectivity in ketone reductions.

- Organocatalysis : The diamine’s basicity facilitates enamine or iminium ion formation in aldol reactions.

Compared to trans-cyclohexane-1,2-diamine, cyclobutane derivatives exhibit:

Advanced: How can researchers address the instability of this compound derivatives in aqueous or oxidative environments?

Instability issues are mitigated via:

- Encapsulation : Host-guest complexes (e.g., cyclodextrins) protect the diamine from hydrolysis.

- Derivatization : Converting amines to sulfonamides or carbamates enhances oxidative stability.

- pH Control : Maintaining acidic conditions (pH < 5) prevents deamination in aqueous solutions.

For example, platinum(II) complexes of this compound show improved stability in biological media compared to free ligands .

Advanced: What computational methods are most effective for predicting the reactivity and stereochemical outcomes of this compound in novel reactions?

Key computational approaches include:

- Conformational Analysis : Molecular mechanics (MMFF94) identifies low-energy conformers.

- Transition-State Modeling : DFT (e.g., ωB97X-D/cc-pVTZ) calculates activation barriers for stereochemical pathways.

- NMR Chemical Shift Prediction : GIAO-DFT methods correlate computed shifts with experimental data to validate structures.

Discrepancies between computational and experimental results often highlight overlooked solvent effects or non-covalent interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.